N-(2-(2-(2-Chlorobenzylidene)hydrazino)-2-oxoethyl)-3,4,5-trimethoxybenzamide
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Overview
Description
N-(2-(2-(2-Chlorobenzylidene)hydrazino)-2-oxoethyl)-3,4,5-trimethoxybenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chlorobenzylidene group, a hydrazino linkage, and a trimethoxybenzamide moiety, which collectively contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(2-Chlorobenzylidene)hydrazino)-2-oxoethyl)-3,4,5-trimethoxybenzamide typically involves a multi-step process. One common method includes the condensation reaction between 2-chlorobenzaldehyde and hydrazine hydrate to form the intermediate 2-(2-chlorobenzylidene)hydrazine. This intermediate is then reacted with 3,4,5-trimethoxybenzoyl chloride in the presence of a base, such as triethylamine, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(2-Chlorobenzylidene)hydrazino)-2-oxoethyl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorobenzylidene moiety, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Studied for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mechanism of Action
The mechanism of action of N-(2-(2-(2-Chlorobenzylidene)hydrazino)-2-oxoethyl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of cellular membranes.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorobenzylidene)acetohydrazide
- 2-cyano-N′-(2-chlorobenzylidene)acetohydrazide
- N-benzylidene-N’-(2-chloroquinolin-3-ylmethylene)hydrazine
Uniqueness
N-(2-(2-(2-Chlorobenzylidene)hydrazino)-2-oxoethyl)-3,4,5-trimethoxybenzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its trimethoxybenzamide moiety, in particular, contributes to its potential therapeutic applications, differentiating it from other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C19H20ClN3O5 |
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Molecular Weight |
405.8 g/mol |
IUPAC Name |
N-[2-[(2E)-2-[(2-chlorophenyl)methylidene]hydrazinyl]-2-oxoethyl]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C19H20ClN3O5/c1-26-15-8-13(9-16(27-2)18(15)28-3)19(25)21-11-17(24)23-22-10-12-6-4-5-7-14(12)20/h4-10H,11H2,1-3H3,(H,21,25)(H,23,24)/b22-10+ |
InChI Key |
WTRUEGXZYWQQMQ-LSHDLFTRSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCC(=O)N/N=C/C2=CC=CC=C2Cl |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCC(=O)NN=CC2=CC=CC=C2Cl |
Origin of Product |
United States |
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